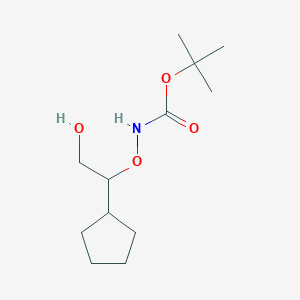

tert-Butyl (1-cyclopentyl-2-hydroxyethoxy)carbamate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

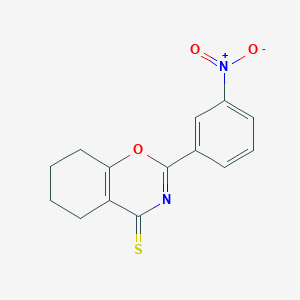

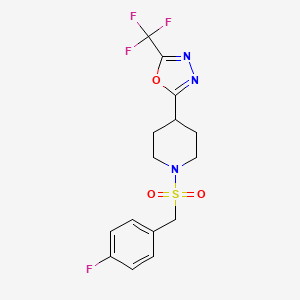

“tert-Butyl (1-cyclopentyl-2-hydroxyethoxy)carbamate” is a compound with the CAS Number: 1785573-86-5 . It has a molecular weight of 245.32 and is a powder in physical form . The IUPAC name of this compound is tert-butyl (1-cyclopentyl-2-hydroxyethoxy)carbamate .

Molecular Structure Analysis

The InChI code for “tert-Butyl (1-cyclopentyl-2-hydroxyethoxy)carbamate” is 1S/C12H23NO4/c1-12(2,3)16-11(15)13-17-10(8-14)9-6-4-5-7-9/h9-10,14H,4-8H2,1-3H3,(H,13,15) . This code provides a standard way to encode the compound’s molecular structure and formula.Physical And Chemical Properties Analysis

“tert-Butyl (1-cyclopentyl-2-hydroxyethoxy)carbamate” is a powder in physical form . It is stored at room temperature .Applications De Recherche Scientifique

Enantioselective Synthesis

One significant application involves its role in the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides. The crystal structure of tert-butyl N-[(1R,3S,4R)-3-hydroxy-4-(hydroxymethyl)cyclopentyl]carbamate, a closely related compound, demonstrates its utility as an intermediate for synthesizing carbocyclic analogues, highlighting its importance in the creation of nucleoside analogues (Ober, Marsch, Harms, & Carell, 2004).

Iodolactamization Process

The compound also plays a crucial role in the synthesis of benzyl (1S,2R,4R)-4-(tert-butoxycarbonylamino)-2-(hydroxymethyl)cyclohexylcarbamate, serving as a key intermediate for potent CCR2 antagonists. An iodolactamization step is pivotal in this sequence, leading to a highly functionalized intermediate (Campbell, Hassler, Ko, Voss, Guaciaro, Carter, & Cherney, 2009).

Spirocyclopropanation in Insecticide Development

Another application is in the creation of spirocyclopropanated analogues of insecticides like Thiacloprid and Imidacloprid from tert-Butyl N-[1-(hydroxymethyl)cyclopropyl]carbamate. This process involves a cocyclization step, demonstrating the compound's versatility in synthesizing structurally complex insecticides (Brackmann, Yufit, Howard, Es-Sayed, & Meijere, 2005).

Cross-Coupling Reactions

Tert-butyl carbamate is investigated for its efficacy in Pd-catalyzed cross-coupling reactions with aryl(Het) halides, showcasing its potential in forming desired compounds efficiently. This research underscores its applicability in complex organic synthesis and pharmaceutical development (Qin, Cui, Zou, Li, Wu, Zhu, & Wu, 2010).

Nanofiber Construction for Acid Vapor Detection

Research into benzothizole-modified tert-butyl carbazole derivatives for constructing nanofibers has revealed their utility in detecting volatile acid vapors. The presence of tert-butyl groups significantly contributes to gel formation and enhances the efficiency of these nanofiber-based sensors (Sun, Xue, Sun, Gong, Wang, & Lu, 2015).

Safety and Hazards

The safety information for “tert-Butyl (1-cyclopentyl-2-hydroxyethoxy)carbamate” includes several hazard statements: H226, H315, H319, H335 . The precautionary statements include P210, P233, P240, P241, P242, P243, P261, P264, P271, P280, P302+P352, P303+P361+P353, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P370+P378, P403+P233, P403+P235, P405, P501 .

Propriétés

IUPAC Name |

tert-butyl N-(1-cyclopentyl-2-hydroxyethoxy)carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23NO4/c1-12(2,3)16-11(15)13-17-10(8-14)9-6-4-5-7-9/h9-10,14H,4-8H2,1-3H3,(H,13,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNXVZDIFQUTGCP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NOC(CO)C1CCCC1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-butyl N-(1-cyclopentyl-2-hydroxyethoxy)carbamate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(Trifluoromethyl)-1H-spiro[indole-3,4'-oxane]-2-one](/img/structure/B2873299.png)

![N-[1-(2-fluorophenyl)ethyl]-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide](/img/structure/B2873303.png)

![3-chloro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-methylbenzenesulfonamide](/img/structure/B2873309.png)

![tert-butyl N-[(1R)-1-[4-(aminomethyl)phenyl]ethyl]carbamate](/img/structure/B2873310.png)

![2-[(4-Chlorophenyl)sulfanyl]-3-phenylquinoline](/img/structure/B2873313.png)

![4-fluoro-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-methylbenzenesulfonamide](/img/structure/B2873316.png)

![N-(4-(2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thiazol-2-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B2873318.png)